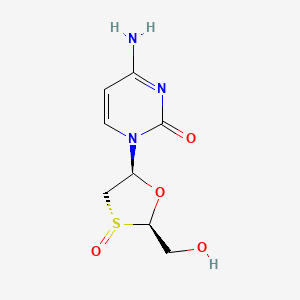
1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine, also known as emtricitabine, is a synthetic nucleoside analog used primarily as an antiviral agent. It is particularly effective against HIV-1 and hepatitis B virus (HBV). The compound is characterized by its unique structure, which includes a cytosine base linked to a modified oxathiolane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of reactions starting from a suitable diol. The diol undergoes cyclization with a sulfur-containing reagent to form the oxathiolane ring.
Attachment of the Cytosine Base: The cytosine base is then attached to the oxathiolane ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the cytosine base can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides
属性
CAS 编号 |
131086-23-2 |
|---|---|
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1 |
InChI 键 |
LJMQAXFNQNADRZ-RAPPMSLKSA-N |
手性 SMILES |
C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N |
规范 SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




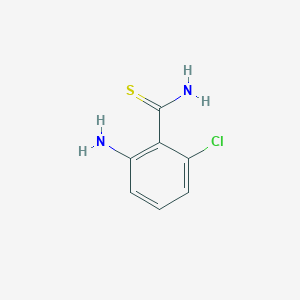

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
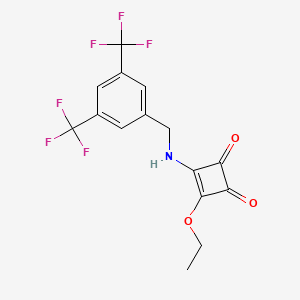

![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
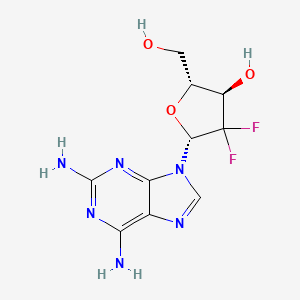
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
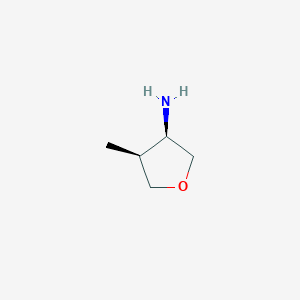
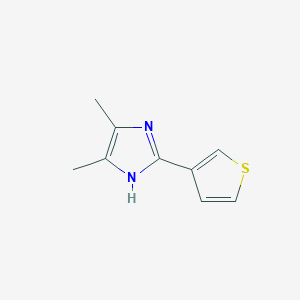
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
